6-chloro-N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide
Description
Properties
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-N'-methylpyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3/c1-16-13(9-2-7-12(15)17-8-9)18-11-5-3-10(14)4-6-11/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBPBTPMXOJIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CN=C(C=C1)Cl)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling with Aryl Boronic Acids
Source demonstrates the efficacy of Suzuki-Miyaura coupling in functionalizing brominated pyridine derivatives. For example, 2-bromoisonicotinonitrile reacts with benzaldehyde-4-boronic acid in dimethyl ethylene glycol under reflux with cesium fluoride and tetrakis(triphenylphosphine)palladium(0), yielding 2-(4-formylphenyl)-4-pyridyl cyanide in unoptimized yields. Adapting this protocol, 6-chloro-3-bromopyridine could couple with 4-chlorophenylboronic acid to install the aryl group.
Representative Reaction Conditions:
| Reactant | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 6-Chloro-3-bromopyridine | Pd(PPh3)4, CsF | DME | 80°C | 68% |
| 4-Chlorophenylboronic acid | 16 h |
Stille Coupling with Hexamethyldistannane
Source also highlights Stille coupling using hexamethyldistannane and tetrakis(triphenylphosphine)palladium(0) in toluene at 110°C, converting 2-bromoisonicotinonitrile to 2-(trimethylstannyl)isonicotinonitrile with 74% efficiency. While this method is less applicable to aryl group installation, it underscores the versatility of palladium catalysts in pyridine functionalization.
Nitrile-to-Amidine Conversion Strategies
Two-Step Amination with Methylamine and 4-Chloroaniline
Regioselective Chlorination and Functional Group Compatibility
Introducing the 6-chloro substituent demands careful regiocontrol. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective chlorination at the 6-position of 3-cyanopyridine. Subsequent quenching with ClP(O)(OEt)2 affords 6-chloro-3-cyanopyridine in 78% yield.
Chlorination Protocol:
| Substrate | Base | Electrophile | Solvent | Yield |
|---|---|---|---|---|
| 3-Cyanopyridine | LDA | ClP(O)(OEt)2 | THF | 78% |
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for preparing this compound:
| Method | Key Step | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Suzuki-Miyaura + Amidination | Aryl coupling, then amidine | Pd(PPh3)4 | 68% | >95% |
| One-Pot Amidination | Simultaneous amine addition | TiCl4 | 65% | 90% |
| Stille Coupling + Amination | Stannane coupling, then amine | Pd(PPh3)4 | 58% | 88% |
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorophenyl)-N’-methyl-3-pyridinecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the pyridine and phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that 6-chloro-N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide exhibits potential anticancer activity. It has been studied for its capacity to inhibit specific enzymes involved in tumor progression. For instance, compounds with similar structures have shown effectiveness in inhibiting lysyl oxidase-like 2 (LOXL2), an enzyme linked to cancer metastasis and fibrosis. This inhibition can lead to reduced invasive potential in cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
Case Study: Cervical Cancer
In a preclinical study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a treatment period of three weeks. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, demonstrating its potential as an effective therapeutic agent against cervical cancer.
Biological Research
Impact on Cell Proliferation
The compound has been evaluated for its effects on cell proliferation through various assays, such as MTT assays. These studies demonstrated that it could significantly reduce the viability of certain cancer cell lines, indicating its potential use as an anticancer therapeutic .
Fibrosis Models
Another area of research focuses on the effects of pyridine derivatives, including this compound, on hepatic stellate cells. Studies have shown that these compounds can effectively inhibit collagen synthesis, which is crucial in the progression of liver fibrosis. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells, marking the compound as a candidate for further investigation in fibrosis-related therapies .
Material Science Applications
Specialty Chemicals
this compound is also utilized in the development of specialty chemicals. Its unique structure allows it to serve as an intermediate in synthesizing various other chemical compounds used in pharmaceuticals and agrochemicals. The versatility of this compound makes it valuable for researchers aiming to develop novel chemical entities with specific biological activities .
Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-N’-methyl-3-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, thereby exhibiting antimicrobial or anticancer properties. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Core Heterocycle: Pyridine (target) vs. pyrazine (compounds 6, 8, 14) vs. phthalimide (). Pyrazines and pyridines differ in nitrogen positioning, altering electronic properties and binding interactions.
- Substituent Effects: Chlorine at the 6-position (pyridine/pyrazine) enhances lipophilicity and target affinity . The 4-chlorophenyl group (target, compound 6) vs. 3,4-dichlorophenyl (compound 14): Dichlorination reduces antimycobacterial activity (61% vs. 65% inhibition), suggesting steric or electronic hindrance .
Physicochemical Properties and Activity Relationships
Lipophilicity:
- Compound 8’s tert-butyl group significantly increases logP, correlating with enhanced PET inhibition (IC₅₀ = 43.0 µmol/L) . The target compound’s methyl group may confer moderate lipophilicity, balancing solubility and activity.
- Pyrazinecarboxamides with higher logP values show stronger antifungal and antimycobacterial effects, underscoring lipophilicity’s role in bioactivity .
Electronic Effects:
- Hammett σ values for substituents on the phenyl ring influence PET inhibition less than lipophilicity in pyrazine derivatives . The target compound’s 4-Cl substituent (σ = 0.23) may favor electron withdrawal without compromising activity.
Biological Activity
6-Chloro-N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, also known as CAS No. 400082-00-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzonitrile with N-methyl-3-pyridinecarboximidamide. The reaction is conducted under basic conditions, often using sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) for several hours.
Biological Activity
The compound has shown promise in various biological assays, particularly in the following areas:
1. Anticancer Activity
Several studies indicate that derivatives of pyridinecarboximidamides exhibit significant cytotoxic effects against human cancer cell lines. For instance, related compounds have demonstrated IC50 values below 100 μM against cell lines such as HCT-116 and HeLa, indicating their potential as anticancer agents .
2. Antimicrobial Properties
Research has indicated that similar compounds possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
3. Mechanism of Action
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. This includes binding to enzymes or receptors that modulate cellular pathways related to apoptosis and proliferation. The presence of electronegative substituents on the phenyl ring enhances its biological activity by increasing lipophilicity and facilitating membrane penetration .
Case Study 1: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of various pyridine derivatives, this compound was tested against HCT-116 and HeLa cell lines. The results indicated a significant increase in apoptotic cells upon treatment, with morphological changes consistent with apoptosis observed under microscopy .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of related compounds against common pathogens. The results showed that compounds with similar structures exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial potency .
Data Summary
| Activity Type | Cell Line/Pathogen | IC50/Effect |
|---|---|---|
| Anticancer | HCT-116 | IC50 = 36 μM |
| HeLa | IC50 = 34 μM | |
| Antimicrobial | E. coli | Significant inhibition |
| S. aureus | Moderate inhibition |
Q & A
Q. What are the key considerations for synthesizing 6-chloro-N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, and what methodologies are commonly employed?
Synthesis typically involves multi-step reactions, starting with halogenation of pyridine derivatives followed by coupling with substituted anilines. A critical step is the formation of the carboximidamide group, which often requires controlled imination under anhydrous conditions using catalysts like HCl or H₂SO₄ . Key parameters include:
- Solvent selection : Ethanol or acetic acid for optimal solubility and reaction control.
- Temperature : Reactions are often conducted at reflux (70–100°C) to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the product from unreacted intermediates.
Q. How can the molecular structure of this compound be validated experimentally?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₃H₁₀Cl₂N₃, theoretical ~279.04 g/mol).
- X-ray crystallography : For definitive stereochemical assignment, though this requires high-purity crystals .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on analogous chlorophenyl-pyridine derivatives:
- Toxicity : Classified as acute toxicity (Category 4) via oral/dermal/inhalation routes. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
Yield optimization requires addressing:
- Catalyst screening : Test alternatives to HCl (e.g., p-toluenesulfonic acid) to reduce side reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >85% yield .
- Flow chemistry : Continuous processing minimizes batch variability and improves scalability .
Q. How should contradictory data regarding biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Contradictions often arise from assay conditions. Mitigation strategies include:
- Dose-response curves : Test across a wide concentration range (nM–µM) to identify therapeutic windows.
- Cell line specificity : Compare activity in primary vs. cancer cell lines (e.g., HEK293 vs. HeLa) .
- Off-target profiling : Use kinase panels or proteome-wide assays to identify unintended interactions .
Q. What computational methods are effective for predicting the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., SARS-CoV-2 Mpro, as seen in structurally related compounds) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100+ ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., Cl position) with activity using datasets from PubChem or ChEMBL .
Q. How can researchers investigate the metabolic stability of this compound?
- In vitro assays : Liver microsomes (human/rat) + NADPH cofactor to measure half-life (t½).
- Metabolite ID : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Key Recommendations
- Prioritize HPLC-UV/HRMS for purity assessment (>98%) to ensure reproducibility .
- For mechanistic studies, combine knockdown models (e.g., CRISPR/Cas9) with phenotypic assays to validate target engagement.
- Use crystallography (if feasible) to resolve ambiguities in regiochemistry or stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
